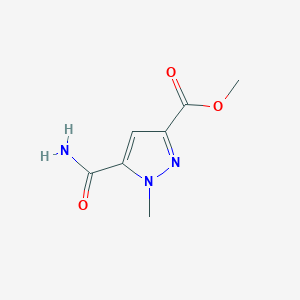
methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at adjacent positions and three carbon atoms . The exact structure of “methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate” would need to be determined through methods such as NMR or X-ray crystallography.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .
Applications De Recherche Scientifique
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs. It has also been used as a model compound in the study of enzyme kinetics, as well as for studying the effects of inhibitors on enzyme activity. Additionally, this compound has been used in the study of the mechanism of action of various drugs, and in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has been studied for its mechanism of action. It is believed that this compound acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing it from binding to its substrate. This mechanism of action has been studied in the context of various enzymes, including cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not a very stable compound, and it can be easily degraded by light or heat. Additionally, its mechanism of action is not fully understood, so it is not always clear how it will affect the results of an experiment.
Orientations Futures
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has potential applications in a variety of fields. It could be used in the development of new drugs, as well as in the study of the mechanisms of action of existing drugs. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, and for the synthesis of other compounds. Additionally, further research could be done to better understand the mechanism of action of this compound, and to optimize the synthesis method for higher yields and purity.
Méthodes De Synthèse
Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with phosgene in the presence of a base. This reaction produces an intermediate compound, which is then reacted with dimethyl sulfate to produce this compound. The reaction conditions for this synthesis method can be optimized for higher yields and purity.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHTUTAPGOWNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203792-50-1 |
Source


|
| Record name | methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


